4-Phenylazepane
Overview
Description
4-Phenylazepane is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Valorization
4-Phenylazepane derivatives, specifically 4-phenyl-1,5-benzodiazepin-2-one, have been investigated for their potential pharmacological applications. These derivatives exhibit interesting characteristics as they mimic the structure of surfactants, with the benzodiazepine serving as a hydrophilic head and a carbon chain as a hydrophobic tail. Studies have shown these compounds to be non-toxic and have explored their psychotropic effects on the central nervous system (CNS). Notably, these derivatives lack sedative effects at therapeutic doses but exhibit significant properties when modified with long carbon chains (Terence Nguema Ongone et al., 2018).
Analgesic and Antioxidant Activities
Research has also delved into the analgesic and antioxidant activities of 4-phenyl-1,5-benzodiazepin-2-one and its derivatives. These compounds have demonstrated significant reduction in pain responses in acetic acid-induced writhing tests and tail immersion tests, indicating potent antinociceptive effects. Furthermore, they exhibit antioxidant activities, as evidenced by their performance in DPPH radical scavenging and ferric reducing power assays, suggesting their utility in treating pain and oxidative disorders (Terence Nguema Ongone et al., 2019).
Vapor-Phase Synthesis
A study on the vapor-phase catalytic synthesis of 1-phenylazepane from aniline and 1,6-hexanediol over CoO/SiO2-Al2O3 catalyst revealed efficient methods for producing 1-phenylazepane. The catalyst demonstrated high activity and selectivity, indicating potential industrial applications for this synthesis process (S. Qi, 2011).
Phenylalkylamines as Serotonin Agonists
Phenylalkylamines, including compounds related to this compound, have been studied for their affinity and agonist characteristics at 5-HT(2A) serotonin receptors. These studies are crucial for understanding the pharmacological profiles and potential therapeutic applications of these compounds in neurological disorders (C. Dowd et al., 2000).
Mechanism of Action
Target of Action
4-Phenylazepane, also known as phenazepane, is a chemical compound that serves as the base structure in a series of opioid analgesics . The primary targets of this compound are opioid receptors, which play a crucial role in pain perception and reward.
Mode of Action
As an opioid, this compound acts by binding to opioid receptors in the central nervous system. This binding mimics the action of endorphins, natural pain-relieving chemicals produced in the body. The binding of this compound to these receptors triggers a series of biochemical reactions that lead to decreased perception of pain .
Biochemical Pathways
This inhibition can affect various downstream effects, including pain perception, mood, and reward .
Pharmacokinetics
Like other opioids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The binding of this compound to opioid receptors results in a decrease in the perception of pain. This can lead to feelings of euphoria and well-being. Prolonged use can lead to tolerance, dependence, and withdrawal symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual genetic factors that can affect drug metabolism .
Future Directions
Azepane-based compounds, like 4-Phenylazepane, have gained significant interest and represent a continuous challenge for synthetic organic chemists . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Biochemical Analysis
Biochemical Properties
4-Phenylazepane is involved in various biochemical reactions due to its role as a base structure in opioid analgesics
Cellular Effects
As it is a base structure in opioid analgesics, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific details on these effects are currently lacking.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-phenylazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6,12-13H,4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKQOPMYYACTFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993988 | |
Record name | 4-Phenylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73252-01-4, 7500-40-5 | |
Record name | Hexahydro-4-phenyl-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73252-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylazepane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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